

# (2,2-Difluorocyclopropyl)methanol: A Key Building Block in Modern Drug Discovery

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## Compound of Interest

Compound Name: (2,2-Difluorocyclopropyl)methanol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2,2-Difluorocyclopropyl)methanol** is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclopropane ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of **(2,2-Difluorocyclopropyl)methanol**, including its chemical identity, physicochemical properties, and its applications in drug discovery, with a focus on its role as a precursor to bioactive molecules.

## Chemical Identity and Properties

The fundamental identification and key physicochemical properties of **(2,2-Difluorocyclopropyl)methanol** are summarized below.

Identifier	Value	Reference
IUPAC Name	(2,2-Difluorocyclopropyl)methanol	[1]
Synonyms	2,2-Difluorocyclopropanemethanol	[2][3]
CAS Number	509072-57-5	[2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> F <sub>2</sub> O	[4]
Molecular Weight	108.09 g/mol	[4]

A summary of its known physical and chemical properties is provided in the table below.

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid	[2][4]
Boiling Point	129 °C	[5]
Density	1.27 g/mL	[5]
pKa	15.10 ± 0.10 (Predicted)	[2]
Purity	>95.0% (GC)	[2]

## Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of **(2,2-Difluorocyclopropyl)methanol** are not readily available in the public domain, its structure suggests a synthesis route starting from an allylic alcohol. A plausible synthetic pathway is the difluorocyclopropanation of allyl alcohol using a suitable difluorocarbene precursor.

The primary chemical reactivity of **(2,2-Difluorocyclopropyl)methanol** centers around the hydroxyl group, which can be readily converted into other functional groups. This makes it a versatile intermediate for the synthesis of a variety of derivatives.

## Applications in Drug Discovery

**(2,2-Difluorocyclopropyl)methanol** is a key intermediate in the synthesis of more complex molecules with therapeutic potential, particularly in the development of antiviral and anticancer agents.[3][6] The gem-difluorocyclopropyl moiety is a bioisostere for other chemical groups and can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability and binding affinity.

## Intermediate for Bioactive Amines

**(2,2-Difluorocyclopropyl)methanol** serves as a precursor for the synthesis of (2,2-difluorocyclopropyl)methylamine.[3] This transformation is a critical step in the incorporation of the difluorocyclopropylmethyl group into larger drug scaffolds.

## Synthesis of Pyrrolopyridine and Pyrrolopyrimidine Derivatives

This compound is utilized as a reagent in the synthesis of pyrrolopyridine derivatives, which have shown potential as antiviral agents.[3] Furthermore, the broader class of pyrrolopyrimidines, accessible from such building blocks, has been investigated for antitumor properties.

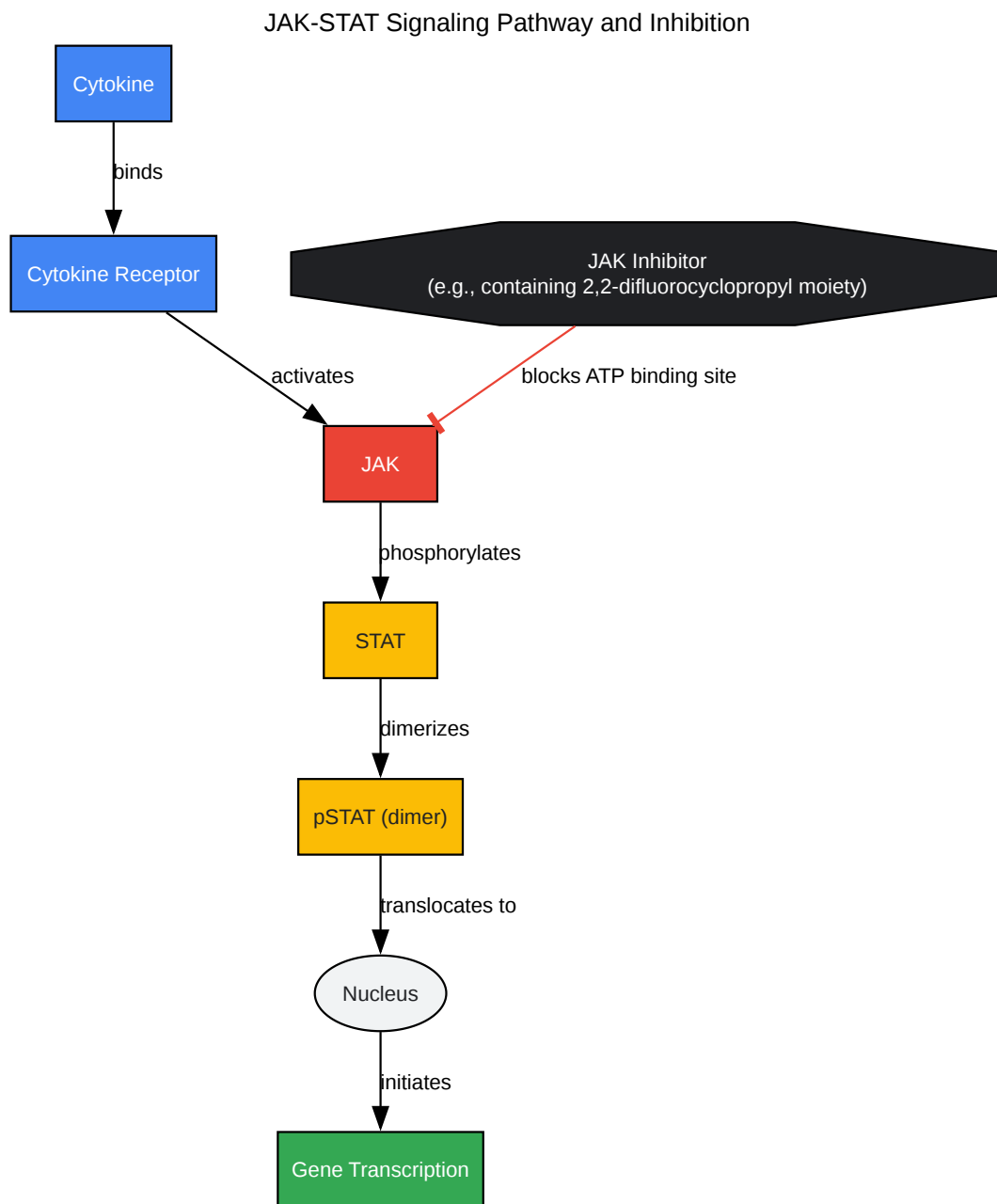
## Role in Janus Kinase (JAK) Inhibitors

A significant application of the (2,2-difluorocyclopropyl) moiety is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial in mediating the immune response, and its dysregulation is implicated in various autoimmune diseases.[7] Small molecule inhibitors targeting JAKs have emerged as an important class of therapeutics.

The (S)-2,2-difluorocyclopropyl group is a key structural component of Brepocitinib (PF-06700841), a potent dual inhibitor of TYK2 and JAK1.[7] This drug candidate has been investigated for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and ulcerative colitis.[7] The inclusion of the difluorocyclopropyl group can influence the molecule's conformation and electronic properties, contributing to its binding affinity and selectivity for the target kinases.

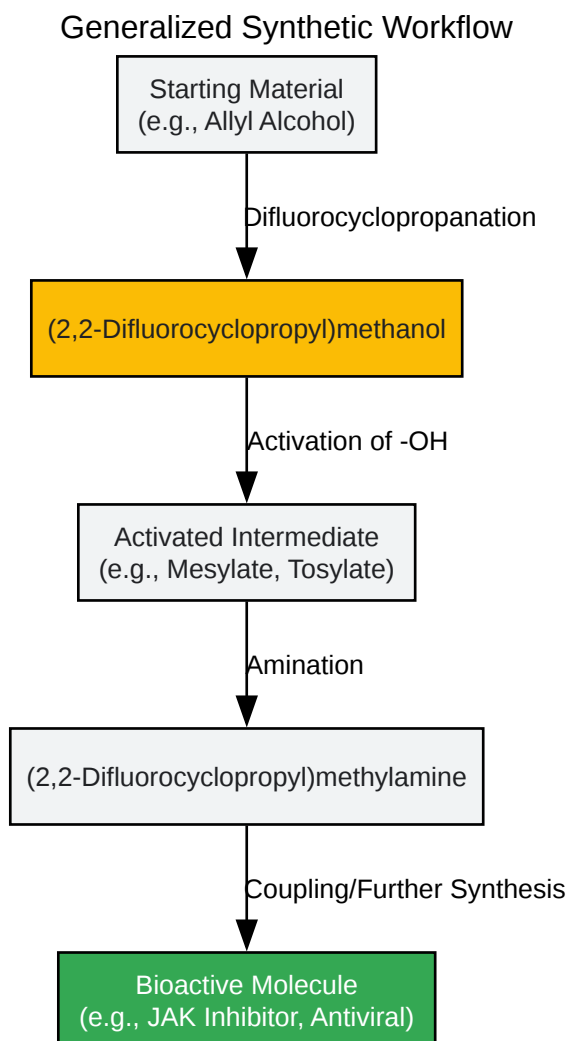
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway and a generalized synthetic workflow involving **(2,2-Difluorocyclopropyl)methanol**.



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**Figure 1.** Simplified JAK-STAT signaling pathway and the mode of action of JAK inhibitors.



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**Figure 2.** Plausible synthetic route from a starting material to a bioactive molecule via **(2,2-Difluorocyclopropyl)methanol**.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and derivatization of **(2,2-Difluorocyclopropyl)methanol** are proprietary and not publicly available. Researchers should consult specialized chemical synthesis literature and patents for methodologies related to difluorocyclopropanation and the subsequent conversion of alcohols to amines and other

functional groups. Standard organic chemistry laboratory techniques would be employed for such syntheses, including inert atmosphere conditions, temperature control, and purification by chromatography.

## Conclusion

**(2,2-Difluorocyclopropyl)methanol** is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the field of medicinal chemistry, where the incorporation of the gem-difluorocyclopropyl moiety can lead to compounds with improved pharmacological profiles. Its role as a key intermediate in the synthesis of a clinical candidate for JAK inhibition underscores its importance for researchers and professionals in drug development. Further exploration of the applications of this and related fluorinated cyclopropanes is likely to yield new and improved therapeutic agents.

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## References

- 1. (2,2-Difluorocyclopropyl)methanol | 509072-57-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. 509072-57-5 CAS MSDS (2,2-DIFLUOROCYCLOPROPYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 4. (2,2-Difluorocyclopropyl)methanol | CymitQuimica [cymitquimica.com]
- 5. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [amp.chemicalbook.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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